ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate
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Overview
Description
Ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups, including an ester, a methoxyphenyl group, and an imidazo[1,5-c][1,3]thiazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate typically involves multiple steps:
Formation of the Imidazo[1,5-c][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone to form the thiazole ring. The imidazole ring is then constructed through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The imidazo[1,5-c][1,3]thiazole core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate: Similar structure but without the (7aR) configuration.
4-Methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.
Imidazo[1,5-c][1,3]thiazole derivatives: Compounds with the same core structure but different substituents.
Uniqueness
The uniqueness of ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate lies in its specific configuration and combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H20N2O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 4-[(7aR)-3-(4-methoxyphenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-6-yl]benzoate |
InChI |
InChI=1S/C21H20N2O4S2/c1-3-27-20(25)14-4-8-15(9-5-14)22-18(24)17-12-29-19(23(17)21(22)28)13-6-10-16(26-2)11-7-13/h4-11,17,19H,3,12H2,1-2H3/t17-,19?/m0/s1 |
InChI Key |
QHBPMBHZCNXXJP-KKFHFHRHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)[C@@H]3CSC(N3C2=S)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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